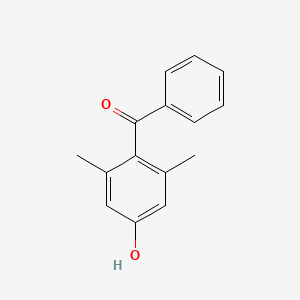
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 It is a benzophenone derivative, characterized by the presence of a hydroxy group and two methyl groups on one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the reaction of sodium iodide with 4-benzyloxy-2,6-dimethylbenzophenone in the presence of trimethylsilyl chloride in acetonitrile. This reaction is carried out in an autoclave at 130°C for 24 hours, yielding the desired product with a 60% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of (4-hydroxy-2,6-dimethylphenyl)methanol.
Substitution: Formation of 4-chloro-2,6-dimethylphenyl)(phenyl)methanone or similar derivatives.
科学的研究の応用
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of (4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
(2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone: Similar structure but with the hydroxy group in a different position.
(4-Hydroxy-2,6-dimethylphenyl)(phenyl)methanone oxime: Contains an oxime group instead of a carbonyl group.
(4-Chloro-2,6-dimethylphenyl)(phenyl)methanone: Contains a chloro group instead of a hydroxy group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for hydrogen bonding, while the methyl groups provide steric hindrance, influencing its overall reactivity and stability.
特性
CAS番号 |
81375-01-1 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
(4-hydroxy-2,6-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-13(16)9-11(2)14(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChIキー |
RZRVRBXMWQOUNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
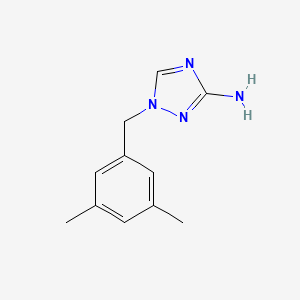
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)
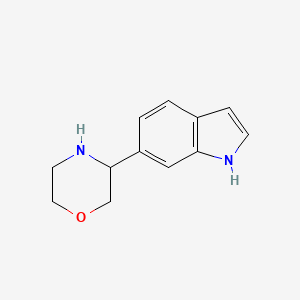
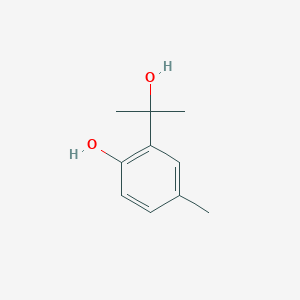
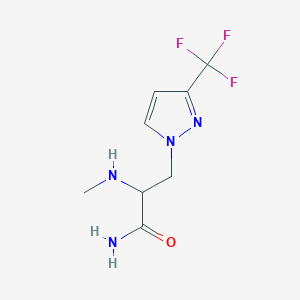
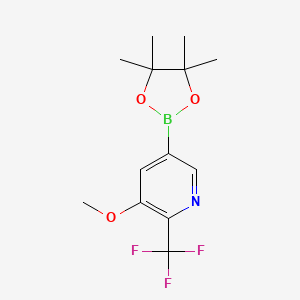
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)

